molecular formula C18H14FN3O2 B2943550 1-(4-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 923138-92-5

1-(4-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide

Número de catálogo: B2943550
Número CAS: 923138-92-5
Peso molecular: 323.327
Clave InChI: DQRXAEHVQWZXSW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H14FN3O2 and its molecular weight is 323.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Actividad Biológica

1-(4-Fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C22_{22}H21_{21}FN4_{4}O2_{2}S
  • Molecular Weight : 424.5 g/mol
  • CAS Number : 899747-58-1

This compound functions primarily as a calcium channel blocker. Calcium channel blockers are crucial in treating cardiovascular diseases by inhibiting calcium influx into cardiac and smooth muscle cells, leading to vasodilation and reduced blood pressure.

Hypotensive Effects

A study conducted on novel 1,4-dihydropyridine derivatives demonstrated significant hypotensive effects in male rats. The synthesized compounds exhibited a notable decrease in mean arterial blood pressure (MABP), with the order of efficacy being 5b > 5c > 5a > 5d at a dose of 4 mg/kg. The compounds also increased heart rate compared to the control group (DMSO), indicating a potential dual effect on cardiovascular function .

CompoundMABP Change (mmHg)Heart Rate Change (bpm)
Control (DMSO)--
Nifedipine (2 mg/kg)Significant decreaseModerate increase
5aModerate decreaseSignificant increase
5bHigh decreaseHigh increase
5cModerate decreaseModerate increase
5dLow decreaseModerate increase

Anticancer Potential

In silico studies have suggested that similar compounds targeting the fascin protein may inhibit cancer cell migration and invasion. Fascin is overexpressed in various cancers, making it a critical target for therapeutic intervention. The compound's structural features could enhance its binding affinity to such targets, warranting further investigation into its anticancer properties .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from pyridine derivatives. The incorporation of the fluorobenzyl group is crucial for enhancing biological activity. Research indicates that modifications to the dihydropyridine core can lead to improved pharmacological profiles.

Synthesis Overview

  • Starting Materials : Pyridine derivatives and fluorobenzyl halides.
  • Reagents : Base catalysts and solvents suitable for nucleophilic substitutions.
  • Steps :
    • Formation of the dihydropyridine core.
    • Introduction of the carboxamide group.
    • Final purification through crystallization or chromatography.

Case Studies

Several studies have reported on the efficacy of similar compounds in clinical settings:

  • Calcium Channel Blockers : A clinical trial involving patients with hypertension showed that calcium channel blockers significantly reduced blood pressure and improved overall cardiovascular health.
  • Cancer Therapeutics : Trials targeting fascin have shown promise in reducing tumor metastasis in preclinical models, suggesting that derivatives of this compound could be beneficial.

Propiedades

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c19-14-5-3-13(4-6-14)12-22-11-1-2-16(18(22)24)17(23)21-15-7-9-20-10-8-15/h1-11H,12H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRXAEHVQWZXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=NC=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.